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Compound of Interest

Compound Name: SAHM1

Cat. No.: B10858065 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing SAHM1 in animal models. The information is

intended to help minimize potential toxicity and address common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is SAHM1 and how does it work?

SAHM1 is a synthetic, cell-permeable, hydrocarbon-stapled α-helical peptide.[1] It functions as

a Notch pathway inhibitor by preventing the assembly of the active NOTCH transactivation

complex.[1] Specifically, it targets the critical protein-protein interface between the intracellular

domain of NOTCH (ICN1), CSL, and the co-activator MAML1.[1] By disrupting this complex,

SAHM1 leads to the genome-wide suppression of NOTCH-activated genes.[1]

Q2: What are the reported advantages of SAHM1 over other Notch inhibitors like γ-secretase

inhibitors (GSIs)?

SAHM1 offers greater specificity compared to GSIs. While GSIs can affect the cleavage of

numerous substrates, SAHM1 directly targets the NOTCH transcriptional complex.[2] A

significant advantage observed in preclinical models is the apparent lack of gastrointestinal

toxicity with SAHM1, a common and dose-limiting side effect of GSIs due to their on-target

effects in intestinal crypts.[1]

Q3: Has any in vivo toxicity been reported for SAHM1?
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In a murine model of T-cell acute lymphoblastic leukemia (T-ALL), studies have reported no

observed gastrointestinal toxicity at necropsy in animals treated with SAHM1.[1] Generally,

stapled peptides are designed for high target specificity and low toxicity.[3] However, as with

any experimental compound, it is crucial to perform dose-escalation studies to determine the

maximum tolerated dose (MTD) in your specific animal model.

Q4: What are some general principles for minimizing the toxicity of stapled peptides like

SAHM1?

The toxicity of stapled peptides can be influenced by several factors. While SAHM1 is a pre-

designed peptide, understanding these principles can be helpful. Strategies to reduce stapled

peptide toxicity often involve:

Optimizing Hydrophobicity: Reducing excessive hydrophobicity can mitigate non-specific

membrane lysis and toxicity.

Modifying Charge: The removal of positive charges has been shown to decrease off-target

toxicities.[4][5][6]

Staple Placement and Type: The position and nature of the hydrocarbon staple can influence

the peptide's interaction with non-target molecules and its overall pharmacological

properties.[4][5][6]
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Observed Issue Potential Cause Troubleshooting Steps

Animal Weight Loss (>10%) or

Reduced Activity

- Potential systemic toxicity. -

Dehydration. - Tumor burden

(in oncology models).

1. Re-evaluate Dosage:

Consider reducing the SAHM1

dose. Perform a dose-

response study to find the

optimal therapeutic window

with minimal toxicity. 2. Monitor

Fluid Intake: Ensure easy

access to water and consider

subcutaneous fluid

administration if dehydration is

suspected. 3. Assess Tumor

Burden: In cancer models,

significant weight loss may be

related to disease progression

rather than drug toxicity.

Correlate weight loss with

tumor growth measurements.

4. Review Vehicle: Ensure the

vehicle used for SAHM1

administration is well-tolerated

and administered at an

appropriate volume.

Injection Site Reactions (e.g.,

swelling, inflammation)

- Irritation from the peptide or

vehicle. - High concentration of

the injectate. - Improper

injection technique.

1. Rotate Injection Sites: If

administering daily, rotate the

site of injection (e.g., different

quadrants of the peritoneum

for IP injections). 2. Dilute the

Compound: If possible,

increase the injection volume

with a sterile, biocompatible

vehicle to reduce the

concentration. 3. Ensure

Proper Technique: Review and

refine the injection procedure

to minimize tissue trauma.
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Unexpected Phenotypes or

Off-Target Effects

- On-target toxicity in tissues

with physiological Notch

signaling. - Non-specific

binding of the peptide.

1. Histopathological Analysis:

Conduct a thorough

histopathological examination

of major organs (liver, kidney,

spleen, intestine) at the end of

the study to identify any tissue-

specific toxicities. 2. Review

Literature on Notch Inhibition:

Be aware of the known

consequences of long-term

Notch inhibition, which can

include vascular tumors in

some contexts.[7] Although

SAHM1 is more specific than

GSIs, on-target effects in non-

cancerous tissues are

possible. 3. Include Control

Groups: Utilize a control

peptide with a similar structure

but lacking the specific binding

motif for the NOTCH complex

to differentiate between

sequence-specific and non-

specific peptide effects.

Lack of Efficacy - Inadequate dosing or

administration frequency. -

Poor bioavailability. -

Proteolytic degradation.

1. Increase Dosing Frequency:

As seen in T-ALL models,

twice-daily administration of

SAHM1 was more effective

than a single daily dose.[1][8]

2. Confirm Target

Engagement: If possible,

perform pharmacodynamic

studies to confirm that SAHM1

is inhibiting Notch signaling in

the target tissue (e.g., by

measuring the expression of

Notch target genes like Hes1
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or Hey1 via RT-PCR).[1][8] 3.

Assess Peptide Stability: While

stapling enhances stability,

consider performing in vitro

plasma stability assays to

understand the peptide's half-

life.

Quantitative Data Summary
The following table summarizes dosing information from a key preclinical study of SAHM1 in a

murine model of T-ALL.
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Parameter Vehicle Control
SAHM1 (Once

Daily)

SAHM1 (Twice

Daily)
Reference

Animal Model

C57BL/6-TyrC/C

mice with

established T-

ALL

C57BL/6-TyrC/C

mice with

established T-

ALL

C57BL/6-TyrC/C

mice with

established T-

ALL

[1][8]

Dose N/A 35 mg/kg 30 mg/kg [1][8]

Administration

Route

Intraperitoneal

(IP)

Intraperitoneal

(IP)

Intraperitoneal

(IP)
[1][8]

Treatment

Duration
5 days 5 days 5 days [1][8]

Observed

Outcome

Progressive

disease

(increased

bioluminescence

) in 8 of 9 mice.

Slightly lower

mean change in

bioluminescence;

progressive

disease in 4 of 6

mice.

Significant, dose-

dependent

regression of

tumor

(decreased

bioluminescence

).

[1][8]

Reported Toxicity Not specified.

No

gastrointestinal

toxicity observed

at necropsy.

No

gastrointestinal

toxicity observed

at necropsy.

[1]

Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose
(MTD)
The MTD is the highest dose of a drug that can be administered without causing unacceptable

toxicity.

Animal Model: Select a relevant animal model (e.g., healthy mice of the same strain as the

planned efficacy studies). Use a small group of animals (e.g., n=3-5 per dose group).
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Dose Escalation: Begin with a low dose of SAHM1 and escalate the dose in subsequent

groups. The starting dose can be estimated from in vitro efficacy data.

Administration: Administer SAHM1 via the intended route (e.g., intraperitoneal injection) daily

for a set period (e.g., 5-14 days).

Monitoring: Monitor animals daily for clinical signs of toxicity, including:

Changes in body weight (a decrease of >10-15% is often considered a sign of toxicity).

Changes in food and water consumption.

Behavioral changes (e.g., lethargy, hunched posture, ruffled fur).

Injection site reactions.

Endpoint Analysis: At the end of the study, perform a complete necropsy. Collect blood for

hematology and serum biochemistry analysis. Collect major organs (liver, kidneys, spleen,

heart, lungs, and gastrointestinal tract) for histopathological examination.

MTD Determination: The MTD is the highest dose that does not cause significant mortality,

substantial weight loss, or severe pathological changes.

Protocol 2: In Vivo Efficacy and Toxicity Assessment in
a T-ALL Xenograft Model
This protocol is adapted from studies demonstrating SAHM1 efficacy.[1][8]

Cell Line and Animal Model: Use a suitable human T-ALL cell line (e.g., KOPT-K1) and an

appropriate immunodeficient mouse model (e.g., NOD/SCID).

Tumor Implantation: Implant T-ALL cells into the mice (e.g., via tail vein injection).

Tumor Growth Monitoring: Monitor tumor engraftment and progression using methods such

as bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry for circulating

tumor cells.
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Treatment Initiation: Once tumors are established, randomize mice into treatment groups

(e.g., vehicle, SAHM1 30 mg/kg twice daily).

Drug Administration: Administer SAHM1 or vehicle via intraperitoneal injection for the

duration of the study.

Monitoring:

Measure tumor burden regularly (e.g., twice weekly).

Monitor animal health daily, including body weight and clinical signs of toxicity.

Endpoint Analysis: At the study endpoint (e.g., when control animals reach a predetermined

tumor burden), euthanize all animals.

Perform a final tumor burden assessment.

Collect blood for complete blood count and serum chemistry.

Conduct a full necropsy and collect organs for histopathology to assess both efficacy and

toxicity.

Isolate cells from the spleen or bone marrow for pharmacodynamic analysis (e.g., RT-PCR

for Notch target genes).
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Caption: Mechanism of SAHM1-mediated inhibition of the NOTCH transcriptional complex.
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Adverse Event Observed
(e.g., Weight Loss, Lethargy)

Is the dose at or near
the MTD?

Action: Reduce SAHM1 Dose
(e.g., by 25-50%)

Yes

Is the vehicle known
to be well-tolerated?

No

Endpoint Action:
Perform full necropsy and

histopathology on all organs

Action: Prepare SAHM1 in an
alternative biocompatible vehicle

No

Is disease progression a
possible cause (in oncology models)?

Yes

Action: Correlate adverse event
with tumor burden measurements

Yes

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for adverse events in SAHM1 animal studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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